1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
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Overview
Description
The compound 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine scaffold, which has been identified as a versatile core structure for the development of various biologically active compounds. This particular scaffold has been utilized in the design of potent adenosine human receptor antagonists, anticonvulsant agents, and has been involved in studies of molecular structure through X-ray crystallography and DFT calculations .
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[4,3-a]pyrazine derivatives typically involves multi-step reactions starting from phenylacetonitriles or other suitable precursors. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involves condensation, chlorination, and amination steps . Similarly, the synthesis of piperidinium 2-aryl[1,2,4]triazolo[1,5-a]pyridinides, which shares a similar heterocyclic structure, is achieved through cyclization reactions followed by neutralization . These methods highlight the complexity and versatility of synthetic approaches to triazolopyrazine derivatives.
Molecular Structure Analysis
Molecular structure investigations of triazine derivatives incorporating pyrazole and piperidine moieties have been conducted using X-ray crystallography, Hirshfeld, and DFT calculations . These studies provide insights into the intermolecular interactions and electronic properties of the compounds, which are crucial for understanding their biological activities and potential as therapeutic agents.
Chemical Reactions Analysis
The 1,2,4-triazolo[4,3-a]pyrazine ring system has been shown to serve as a bioisostere of the purine ring, which is significant in the context of anticonvulsant activity . Additionally, the synthesis of piperazine-derived [1,2,4]triazolo[1,5-a]pyrazine as an adenosine A2a receptor antagonist involves a Curtius rearrangement, demonstrating the chemical reactivity of the scaffold in forming new derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrazine derivatives are influenced by their molecular structure and substituents. For example, the polarity of the compounds can vary significantly, as indicated by the dipole moments of s-triazine derivatives . The NMR chemical shifts provide additional information on the electronic environment of the atoms within the molecule, which can be correlated with experimental data to confirm the structure of the synthesized compounds .
Scientific Research Applications
Water Solubility Enhancement in Medicinal Chemistry
The compound 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which has been studied for its potential in enhancing water solubility in medicinal chemistry. A study by Baraldi et al. (2012) showed that functionalization of this compound could achieve good water solubility at low pH, indicating its potential for intravenous infusion in therapeutic applications (Baraldi et al., 2012).
Synthesis and Structural Elucidation
In the field of synthetic chemistry, researchers have explored novel methods for synthesizing derivatives of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol. Li et al. (2019) described an oxidative cyclization method to produce [1,2,4]triazolo[4,3-a]pyrazin-3-amines, demonstrating the versatility of this compound in synthetic chemistry (Li et al., 2019).
Antagonist Activity in Pharmacology
The compound's derivatives have been studied for their potential as human A2A adenosine receptor antagonists. Falsini et al. (2020) investigated different ether and amide moieties on the 6-aryl ring of 8-amino-2-phenyl-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-one series, achieving potent and selective human A2A adenosine receptor antagonists (Falsini et al., 2020).
Antimicrobial Applications
The antimicrobial potential of this compound has been a subject of interest. Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains, showing promising results (Patil et al., 2021).
Adenosine Receptor Antagonism
The compound's derivatives have also been studied for adenosine receptor antagonism. Peng et al. (2005) synthesized piperazine-derived triazolo[1,5-a]pyrazines with moderate adenosine A2a receptor binding affinity, indicating their therapeutic potential (Peng et al., 2005).
Safety And Hazards
Future Directions
The compound and its derivatives have shown promising results in inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . This suggests potential for future research and development in medicinal chemistry. Further studies could explore the compound’s potential as a therapeutic agent, its specificity, and its toxicity.
properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c16-8-2-1-4-14(6-8)9-10-13-12-7-15(10)5-3-11-9/h3,5,7-8,16H,1-2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJBBQJAYHCKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NN=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol |
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